
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is a complex organic molecule that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine typically involves the protection of the amino group of D-cysteine with the fluorenylmethyloxycarbonyl group. This is achieved through a series of reactions that include the formation of an amide bond between the fluorenylmethyloxycarbonyl chloride and the amino group of D-cysteine. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities.
化学反应分析
Types of Reactions
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group of D-cysteine can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Piperidine in DMF for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the fluorenylmethyloxycarbonyl group to yield the free amino acid.
科学研究应用
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the attachment of peptides to other biomolecules or surfaces.
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
作用机制
The mechanism of action of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine involves its role as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of D-cysteine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed under basic conditions, revealing the free amino group for further reactions. This allows for the sequential addition of amino acids to form peptides and proteins.
相似化合物的比较
Similar Compounds
- ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is unique due to its specific structure that combines the fluorenylmethyloxycarbonyl protecting group with D-cysteine. This combination allows for selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis. The presence of the thiol group in D-cysteine also provides additional functionality for bioconjugation and other chemical modifications .
属性
分子式 |
C22H25NO4S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
(2S)-2-[[5-(9H-fluoren-9-ylmethoxy)-5-oxopentyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C22H25NO4S/c24-21(11-5-6-12-23-20(14-28)22(25)26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,23,28H,5-6,11-14H2,(H,25,26)/t20-/m1/s1 |
InChI 键 |
NYFALQOTHACNPV-HXUWFJFHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCN[C@H](CS)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCNC(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


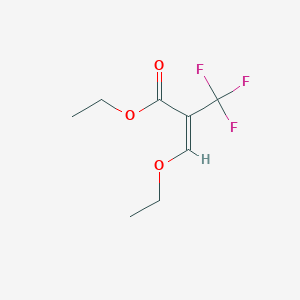
![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
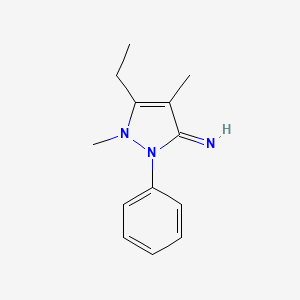
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
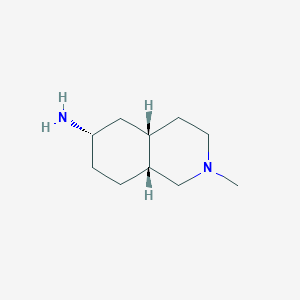
![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
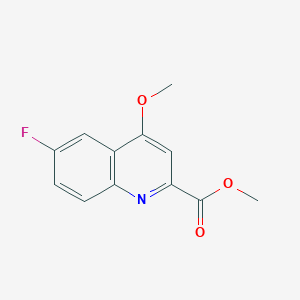
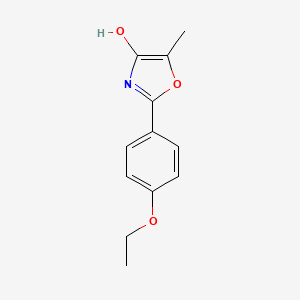
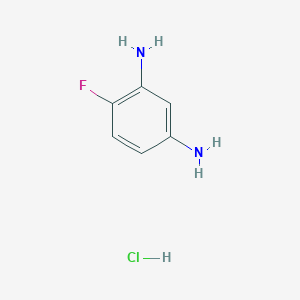
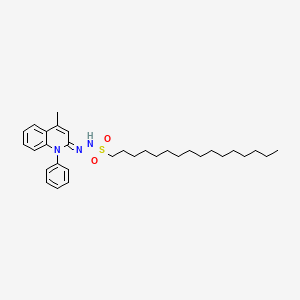
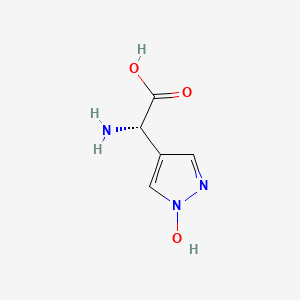
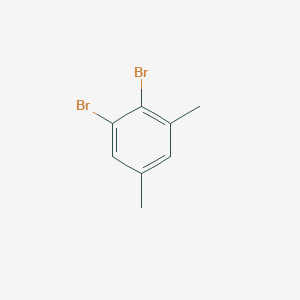
![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
